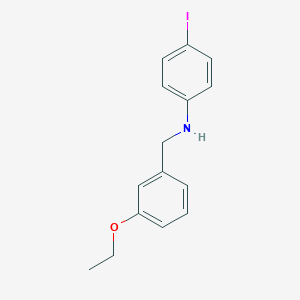

N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine

Description

N-(3-Ethoxybenzyl)-N-(4-iodophenyl)amine is a secondary amine featuring a 3-ethoxybenzyl group attached to a 4-iodophenyl moiety. The 4-iodophenyl group is a hallmark of dopamine transporter (DAT) ligands, enabling radiolabeling with iodine-123 for single-photon emission computed tomography (SPECT) studies . This compound’s structural flexibility allows it to serve as a precursor for pharmaceuticals and hole-transporting materials (HTMs) in organic electronics .

Properties

Molecular Formula |

C15H16INO |

|---|---|

Molecular Weight |

353.2 g/mol |

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-4-iodoaniline |

InChI |

InChI=1S/C15H16INO/c1-2-18-15-5-3-4-12(10-15)11-17-14-8-6-13(16)7-9-14/h3-10,17H,2,11H2,1H3 |

InChI Key |

RRYCUBLUNLLPSW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)I |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its unique structure allows it to interact with various molecular targets, which can lead to the development of new therapeutic agents.

Research indicates that N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine may exhibit significant biological activities, including:

- Anticancer Properties : Similar compounds have shown the ability to interact with mutant p53 proteins, potentially restoring their tumor suppressor functions. This interaction may lead to increased apoptosis in cancer cells expressing mutant p53.

- Oxidative Stress Modulation : The compound's structure allows for interactions that may influence cellular signaling related to oxidative stress responses. This suggests potential applications in diseases where oxidative stress plays a critical role.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including oxidation and substitution reactions, making it valuable for synthetic chemists.

Case Study 1: Anticancer Activity

In a study focused on compounds that restore p53 function, this compound was evaluated for its ability to increase p53's DNA binding capacity. Results indicated that treatment with this compound led to a significant increase in DNA binding activity compared to untreated controls, suggesting its potential as a therapeutic agent in cancers with p53 mutations.

Case Study 2: Oxidative Stress Modulation

Research has explored the role of this compound in modulating oxidative stress pathways. The findings suggest that the compound can influence cellular signaling mechanisms related to oxidative stress, indicating its potential utility in treating conditions characterized by oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

2β-Carbomethoxy-3β-(4-Iodophenyl)-N-(3-Fluoropropyl)Nortropane ([¹²³I]β-CIT-FP)

- Structure : Replaces the ethoxybenzyl group with a fluoropropyl chain and adds a tropane backbone.

- Binding Affinity: Exhibits a lower DAT binding specificity (0.813 ± 0.047) compared to its non-fluorinated analog, β-CIT (0.922 ± 0.004), due to steric hindrance from the fluoropropyl group .

- Kinetics : Faster basal ganglia uptake (3–4 hours vs. >8 hours for β-CIT), making it suitable for rapid SPECT imaging .

- Key Difference : Fluorine substitution accelerates brain entry but reduces target affinity, highlighting a trade-off between pharmacokinetics and efficacy.

4-Iodo-N-(4-Methoxybenzylidene)Aniline

- Structure : Substitutes the ethoxy group with methoxy and replaces the benzylamine with a benzylidene Schiff base.

- Molecular Weight : 337.16 g/mol vs. 409.24 g/mol for the target compound .

- Applications : Primarily used in organic synthesis rather than neuroimaging, as the Schiff base reduces stability in vivo.

N-(4-Iodophenyl)-N-Phenylbenzenamine (HTM Precursor)

- Structure : Lacks the ethoxy group but retains the 4-iodophenylamine core.

- Synthesis : Achieved via Suzuki coupling in 80% yield, higher than the target compound’s analogs (65%–30%) due to reduced steric hindrance .

- Electronics: Forms stable thin films for HTMs, but the absence of ethoxy may reduce solubility in non-polar solvents .

5-(3-Bromophenyl)-N-Aryl-4H-1,2,4-Triazol-3-Amines

- Structure : Replaces the ethoxybenzyl with bromophenyl and triazole rings.

- Synthesis: Requires K₂CO₃ and n-butanol at 120°C, contrasting with milder conditions (room temperature, I₂/Et₃N) for the target compound’s derivatives .

Comparative Data Table

Key Research Findings

- Substituent Size and Lipophilicity : Ethoxy groups enhance lipophilicity compared to methoxy analogs, improving membrane permeability in neuroimaging tracers .

- Synthetic Challenges : Bulky substituents (e.g., trichloromethyl in 1,3,5-oxadiazines) reduce yields, necessitating optimized dehydrosulfurization agents like I₂/Et₃N .

- Diagnostic Specificity: Compounds with 4-iodophenyl groups show high DAT binding but require substituent tuning to balance uptake speed and specificity (e.g., fluoropropyl in β-CIT-FP vs. ethoxy in the target compound) .

Preparation Methods

Reductive Amination Approach

Reductive amination represents a foundational method for synthesizing secondary amines. For N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine, this route involves the condensation of 4-iodoaniline with 3-ethoxybenzaldehyde followed by reduction.

Procedure :

-

Condensation : 4-Iodoaniline reacts with 3-ethoxybenzaldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours, forming an imine intermediate.

-

Reduction : Sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) reduces the imine to the target amine.

Key Parameters :

Advantages :

-

Mild conditions compatible with sensitive functional groups (e.g., iodo substituents).

-

Scalable with minimal byproducts.

Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed cross-coupling enables direct N-arylation, offering a streamlined pathway for unsymmetrical diarylamines.

Procedure :

-

Substrate Preparation : 3-Ethoxybenzylamine and 4-iodobromobenzene are combined in 1,4-dioxane.

-

Catalytic System : Pd(OAc)2 (5 mol%), BINAP ligand (10 mol%), and Cs2CO3 base.

Key Parameters :

-

Challenges : Requires rigorous exclusion of oxygen and moisture.

Mechanistic Insight :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.

Sequential Alkylation and Iodination

This two-step approach prioritizes modularity, enabling late-stage functionalization.

Procedure :

-

Alkylation : N-Alkylation of 4-iodoaniline with 3-ethoxybenzyl chloride in toluene using K2CO3 as a base (80°C, 6 hours).

-

Iodination : Electrophilic iodination of the intermediate using N-iodosuccinimide (NIS) in acetic acid.

Key Parameters :

-

Overall Yield : 60–68% due to competing side reactions during iodination.

-

Solvent Optimization : DMF enhances solubility but may increase decomposition.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 72 | 96 |

| Toluene | 110 | 68 | 93 |

| 1,4-Dioxane | 100 | 85 | 97 |

Data adapted from methodologies in patents and journals. Polar aprotic solvents (DMF, dioxane) improve reaction homogeneity, while elevated temperatures accelerate kinetics but risk iodophenyl group degradation.

Catalytic Systems for Cross-Coupling

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)2 | BINAP | Cs2CO3 | 85 |

| PdCl2(dppf) | Xantphos | K3PO4 | 72 |

The BINAP-Pd(OAc)2 system outperforms alternatives due to superior steric and electronic tuning for aryl iodide substrates.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times of 8.2 minutes for the target compound.

Industrial-Scale Production Considerations

Q & A

Q. What are the recommended synthetic routes for N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Nitration or iodination of precursor aromatic rings to introduce the 4-iodophenyl group.

- Step 2: Alkylation or reductive amination to couple the 3-ethoxybenzyl and 4-iodophenyl moieties.

- Step 3: Purification via column chromatography or recrystallization using solvents like ethanol or dichloromethane.

Optimization Tips:

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced Research Questions

Q. How does the 4-iodophenyl moiety influence binding affinity in dopamine transporter (DAT) imaging agents?

Methodological Answer:

Q. How can discrepancies in crystallographic data between this compound and analogs be resolved?

Methodological Answer:

Q. What molecular docking strategies are effective for predicting interactions between this compound and biological targets?

Methodological Answer:

- Software Tools: AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol:

Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?

Methodological Answer:

- Structural Modifications:

- In Vitro Testing:

- Assess metabolic stability using liver microsomes.

- Measure plasma protein binding via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.